molecular formula C27H32N4O8 B1206364 N-[2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide

N-[2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide

Número de catálogo: B1206364
Peso molecular: 540.6 g/mol
Clave InChI: WHIKSLGSXKIHCA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Erizomycin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Erizomycin has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the mechanisms of antibiotic action and resistance.

    Biology: It is used to study the inhibition of Mycobacterium tuberculosis and other bacterial infections.

    Medicine: It is being researched as a potential treatment for tuberculosis, especially for strains resistant to conventional antibiotics.

    Industry: It is used in the development of new antibiotics and antimicrobial agents

Mecanismo De Acción

Erizomycin exerts its effects by inhibiting the enzyme enoyl reductase (InhA) in Mycobacterium tuberculosis. This enzyme is crucial for the synthesis of mycolic acids, which are essential components of the bacterial cell wall. By inhibiting InhA, Erizomycin disrupts the cell wall synthesis, leading to the death of the bacteria . The compound bridges the NADH- and substrate-binding pockets of the enoyl reductase, effectively blocking its activity .

Comparación Con Compuestos Similares

Erizomycin is unique due to its selective inhibition of Mycobacterium tuberculosis with low cytotoxicity. Similar compounds include:

Erizomycin stands out due to its specificity and lower toxicity, making it a promising candidate for further research and development in the treatment of tuberculosis.

Actividad Biológica

N-[2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties and other relevant pharmacological effects.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₈H₂₃N₃O₁₃
  • Molecular Weight : 540.6 g/mol
  • Hydrogen Bond Donor Count : 4
  • Hydrogen Bond Acceptor Count : 10
  • Rotatable Bond Count : 5

These properties suggest a complex structure that may interact with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various pathogens. Specifically, it has shown promising results in inhibiting the growth of Mycobacterium tuberculosis and other bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies

  • Inhibition of Mycobacterium tuberculosis :
    • A study demonstrated that the compound exhibited significant inhibitory activity against M. tuberculosis, with an IC50 value indicating potent antimicrobial efficacy.
    • The mechanism involves targeting the mycolic acid biosynthesis pathway, crucial for the survival of the bacteria.
  • Broad-Spectrum Antibacterial Effects :
    • The compound was tested against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like ampicillin, suggesting its potential as a novel antibacterial agent.

Antioxidant Activity

In addition to its antimicrobial properties, the compound has demonstrated antioxidant activity. This was evaluated using various assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP).

Assay TypeResult
DPPH Scavenging84.01% inhibition
FRAP20.1 mmol/g

These results indicate that the compound can effectively neutralize free radicals, which is essential for preventing oxidative stress-related diseases.

Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. Notably, it showed strong binding affinities to enzymes involved in metabolic pathways related to diabetes and inflammation.

Notable Findings:

  • α-glucosidase Inhibition : The compound was identified as a potential inhibitor of α-glucosidase, which is significant for managing postprandial blood glucose levels in diabetic patients.

Propiedades

IUPAC Name

N-[2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O8/c1-5-14(2)23-27(37)38-16(4)20(31-25(35)21-19(32)9-7-11-29-21)24(34)30-18(12-17-8-6-10-28-13-17)22(33)15(3)26(36)39-23/h6-11,13,15-16,18,20,22,32-33H,5,12H2,1-4H3,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIKSLGSXKIHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C1C(=O)OC(C(C(=O)NC(C(C(C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.